![molecular formula C12H22FNO4 B13498816 (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group on a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Fluorination: Introduction of the fluorine atom can be achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST).
Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Formation of Hexanoic Acid Backbone: The hexanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of protective groups and selective reagents is crucial to avoid side reactions and achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azides or thiol-substituted compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
- Utilized in the synthesis of peptide analogs for biological research.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry:
- Used in the production of specialty chemicals and intermediates for pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and the fluorine atom can influence the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Shares the Boc protecting group but lacks the fluorine and methyl groups.
5-Fluoro-2-methylhexanoic acid: Contains the fluorine and methyl groups but lacks the Boc protecting group.
N-Boc-hydroxylamine: Contains the Boc protecting group but differs in the rest of the structure.
Uniqueness:
- The combination of the Boc protecting group, fluorine atom, and methyl group on a hexanoic acid backbone makes (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid unique.
- Its structural features provide specific reactivity and binding properties that are not found in similar compounds.
This detailed article provides a comprehensive overview of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H22FNO4 |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
(2S)-5-fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H22FNO4/c1-11(2,3)18-10(17)14-8(9(15)16)6-7-12(4,5)13/h8H,6-7H2,1-5H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
Clé InChI |
DTYYSSYVARIMHT-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(C)(C)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(C)(C)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13498734.png)
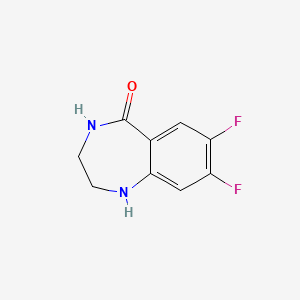
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
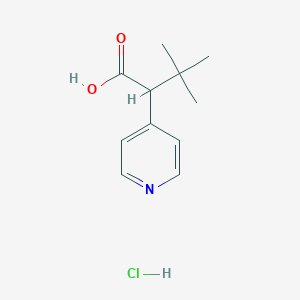
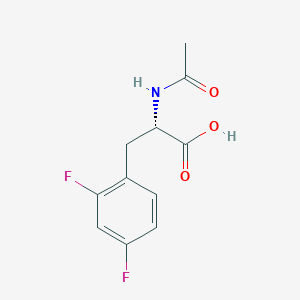
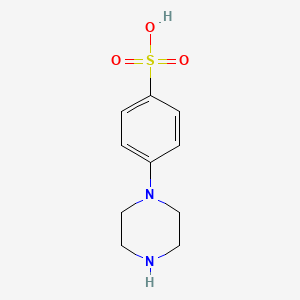
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
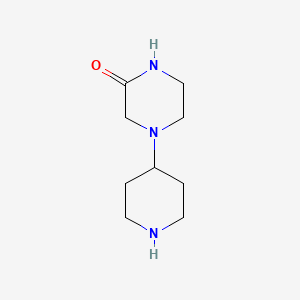
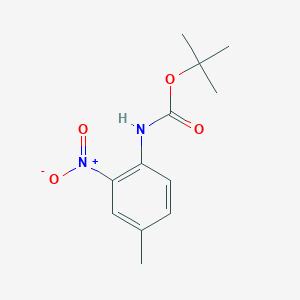
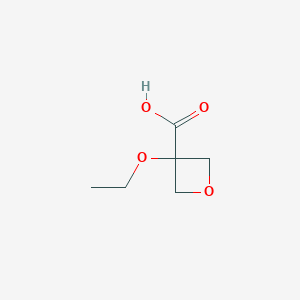
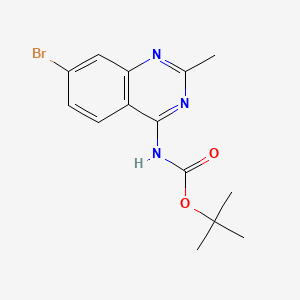
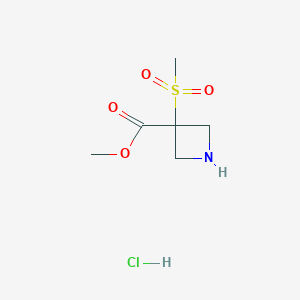
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
